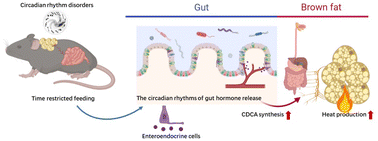Time-restricted feeding alleviates metabolic implications of circadian disruption by regulating gut hormone release and brown fat activation†
Food & Function Pub Date: 2023-10-30 DOI: 10.1039/D3FO02063K
Abstract
Individuals with rotating and night shift work are highly susceptible to developing metabolic disorders such as obesity and diabetes. This is primarily attributed to disruptions in the circadian rhythms caused by activities and irregular eating habits. Time-restricted feeding (tRF) limits the daily eating schedules and has been demonstrated to markedly improve several metabolic disorders. Although an intricate relationship exists between tRF and circadian rhythms, the underlying specific mechanism remains elusive. We used a sleep disruption device for activity interference and established a model of circadian rhythm disorder in mice with different genetic backgrounds. We found that circadian rhythm disruption led to abnormal hormone secretion in the gut and elevated insulin resistance. tRF improved metabolic abnormalities caused by circadian rhythm disruption, primarily by restoring the gut hormone secretion rhythm and activating brown fat thermogenesis. The crucial function of brown fat in tRF was confirmed using a mouse model with brown fat removal. We demonstrated that chenodeoxycholic acid (CDCA) effectively improved circadian rhythm disruption-induced metabolic disorders by restoring brown fat activation. Our findings demonstrate the potential benefits of CDCA in reversing metabolic disadvantages associated with irregular circadian rhythms.


Recommended Literature
- [1] Towards white light emission from a hybrid thin film of a self-assembled ternary samarium(iii) complex†
- [2] One-dimensional organization of free radicals viahalogen bonding†
- [3] Self-assembled d-arginine derivatives based on click chemical reactions for intracellular codelivery of antigens and adjuvants for potential immunotherapy†
- [4] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†
- [5] Highly efficient, deep-red organic light-emitting devices using energy transfer from exciplexes†
- [6] Foods and drugs analysis
- [7] Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†
- [8] Fluorescence probing of the ferric Fenton reaction via novel chelation†
- [9] Study of a magnetic-cooling material Gd(OH)CO3†
- [10] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†

Journal Name:Food & Function
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 178064-02-3
-
CAS no.: 1596-13-0









